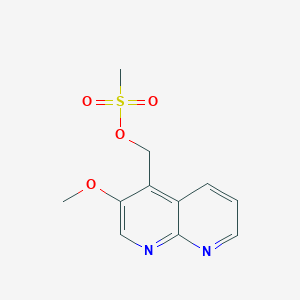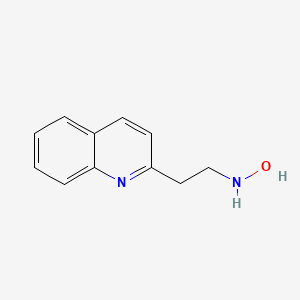
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-quinolin-2-ylethyl)hydroxylamine is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Preparation Methods
The synthesis of N-(2-quinolin-2-ylethyl)hydroxylamine typically involves the reaction of quinoline derivatives with hydroxylamine. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . This quinoline can then be further reacted with hydroxylamine to form N-(2-quinolin-2-ylethyl)hydroxylamine. Industrial production methods often focus on optimizing reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or solvent-free conditions .
Chemical Reactions Analysis
N-(2-quinolin-2-ylethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-quinolin-2-ylethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-quinolin-2-ylethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The specific molecular targets and pathways involved depend on the biological context and the specific quinoline derivative being studied .
Comparison with Similar Compounds
N-(2-quinolin-2-ylethyl)hydroxylamine can be compared with other quinoline derivatives, such as:
Quinoline N-oxide: Similar in structure but with an oxidized nitrogen atom.
2-Hydroxyquinoline: Contains a hydroxyl group at the 2-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
What sets N-(2-quinolin-2-ylethyl)hydroxylamine apart is its unique combination of the quinoline moiety with the hydroxylamine group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(2-quinolin-2-ylethyl)hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,12,14H,7-8H2 |
InChI Key |
XHQONFKHUQCCII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

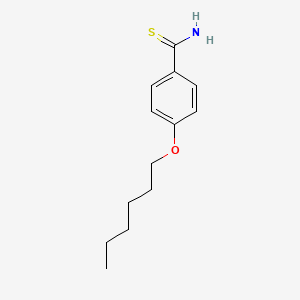
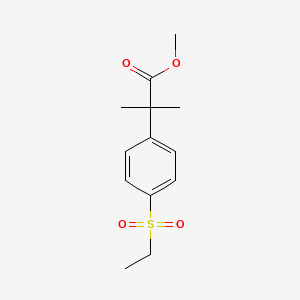


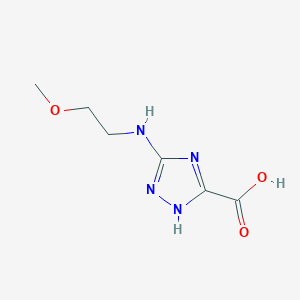
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
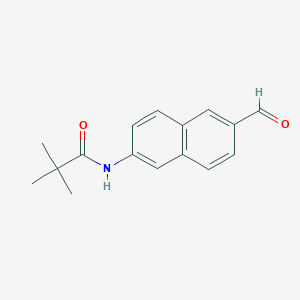
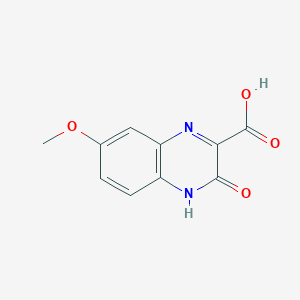
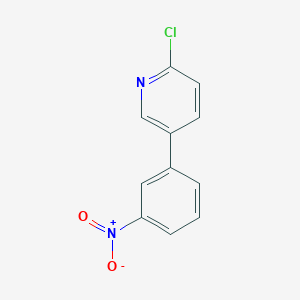
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
